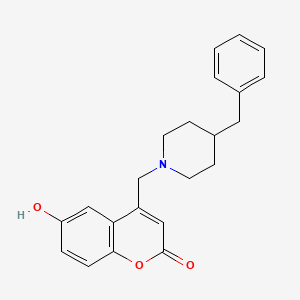

4-((4-benzylpiperidin-1-yl)methyl)-6-hydroxy-2H-chromen-2-one

Description

4-((4-Benzylpiperidin-1-yl)methyl)-6-hydroxy-2H-chromen-2-one is a synthetic coumarin derivative featuring a benzyl-substituted piperidine moiety at the 4-position of the chromenone core. Its molecular formula is C23H25NO3 (molecular weight: 363.45 g/mol), with a hydroxy group at the 6-position, which is critical for hydrogen-bonding interactions in biological systems. Coumarins are known for diverse applications, including antimicrobial, antitumor, and enzyme inhibitory activities .

Propriétés

IUPAC Name |

4-[(4-benzylpiperidin-1-yl)methyl]-6-hydroxychromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO3/c24-19-6-7-21-20(14-19)18(13-22(25)26-21)15-23-10-8-17(9-11-23)12-16-4-2-1-3-5-16/h1-7,13-14,17,24H,8-12,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGWRQAYAKUJHOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)CC3=CC(=O)OC4=C3C=C(C=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-benzylpiperidin-1-yl)methyl)-6-hydroxy-2H-chromen-2-one typically involves multiple steps, starting with the formation of the chromone core One common approach is the condensation of salicylaldehyde with acetic anhydride, followed by cyclization to form the chromone structure

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes. The reaction conditions, such as temperature, pressure, and solvent choice, would be optimized to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and safety.

Analyse Des Réactions Chimiques

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : Conversion of hydroxyl groups to ketones or carboxylic acids.

Reduction: : Reduction of carbonyl groups to alcohols.

Substitution: : Replacement of functional groups with other atoms or groups.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: : Nucleophiles such as amines or halides can be used, with conditions varying based on the specific reaction.

Major Products Formed

Oxidation: : Formation of carboxylic acids or ketones.

Reduction: : Production of alcohols.

Substitution: : Introduction of new functional groups, leading to derivatives with altered properties.

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its chromone core is valuable in the development of new pharmaceuticals and materials.

Biology

Biologically, 4-((4-benzylpiperidin-1-yl)methyl)-6-hydroxy-2H-chromen-2-one has shown potential in modulating various biological pathways. It has been studied for its anti-inflammatory and antioxidant properties, making it a candidate for therapeutic applications.

Medicine

In medicine, this compound is being explored for its anticancer properties. Research has indicated that it can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer treatment.

Industry

In industry, this compound can be used in the development of new drugs and as a chemical intermediate in the synthesis of other valuable compounds.

Mécanisme D'action

The mechanism by which 4-((4-benzylpiperidin-1-yl)methyl)-6-hydroxy-2H-chromen-2-one exerts its effects involves interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific biological context and the type of cells or tissues being studied.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Variations

The compound is compared to structurally related chromenones with modifications in:

Chromenone ring substitutions (position and type: hydroxy, methyl, chloro).

Heterocyclic side chains (piperidine, piperazine, morpholine).

Substituents on the heterocyclic side chains (benzyl, methyl, chlorophenyl).

Key Compounds and Comparative Analysis

Activité Biologique

4-((4-benzylpiperidin-1-yl)methyl)-6-hydroxy-2H-chromen-2-one, also known as a chromone derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound's IUPAC name is 4-[(4-benzylpiperidin-1-yl)methyl]-6-hydroxychromen-2-one, with the molecular formula C22H23NO3. Its structure features a chromone core, which is known for its versatility in drug design and development.

The biological activity of 4-((4-benzylpiperidin-1-yl)methyl)-6-hydroxy-2H-chromen-2-one is primarily attributed to its ability to interact with various molecular targets, modulating key biological pathways. This includes:

- Inhibition of Enzymes : The compound may inhibit specific enzymes linked to inflammatory responses or cancer cell proliferation.

- Induction of Apoptosis : Research indicates that it can induce programmed cell death in cancer cells, making it a potential candidate for cancer therapy.

Anti-inflammatory Activity

Studies have shown that this compound exhibits significant anti-inflammatory effects. It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

Antioxidant Activity

The antioxidant properties of 4-((4-benzylpiperidin-1-yl)methyl)-6-hydroxy-2H-chromen-2-one are attributed to its ability to scavenge free radicals and reduce oxidative stress in cells. This activity contributes to its potential protective effects against various diseases associated with oxidative damage.

Anticancer Properties

Research has demonstrated that this compound can effectively inhibit the growth of various cancer cell lines. A study reported that it induced apoptosis in prostate cancer cells (PC3 and DU145), with IC50 values indicating significant cytotoxicity:

| Cell Line | IC50 (24h) | IC50 (48h) | IC50 (72h) |

|---|---|---|---|

| PC3 | 40.1 μg/mL | 27.05 μg/mL | 26.43 μg/mL |

| DU145 | 98.14 μg/mL | 62.5 μg/mL | 41.85 μg/mL |

These findings suggest that the compound has a time-dependent and dose-dependent effect on cancer cell viability .

Case Studies

Several studies have explored the therapeutic potential of this compound:

- Study on Prostate Cancer : A detailed investigation into the effects on PC3 and DU145 cells showed that treatment with varying concentrations resulted in decreased cell viability over time, supporting its use as a potential anticancer agent .

- Mechanistic Insights : Another study highlighted that the compound acts by causing chromatin condensation and DNA damage in cancer cells, leading to cell cycle arrest at the G0/G1 phase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.